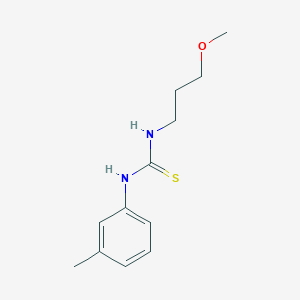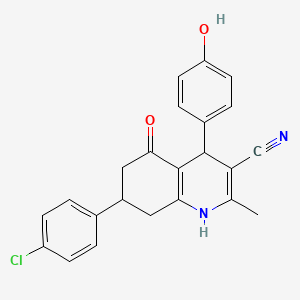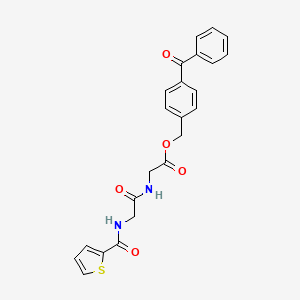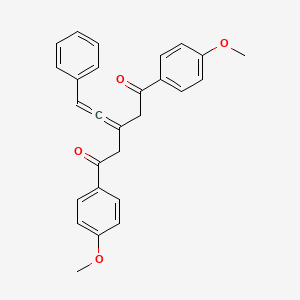
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, also known as MPMT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has a molecular formula of C12H18N2OS.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cell. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the inhibition of cancer cell growth. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to improve cognitive function and memory. It has also been shown to reduce the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its relatively simple synthesis method. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea. One direction is the development of more efficient synthesis methods for N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, which could reduce the cost and increase the availability of this compound. Another direction is the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the study of the mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea could lead to the development of more potent and specific inhibitors of thymidylate synthase and acetylcholinesterase. Finally, the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea as a corrosion inhibitor could lead to the development of more effective corrosion inhibitors for various metals.
Synthesemethoden
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea can be synthesized through a simple reaction between 3-methylphenylisothiocyanate and 3-methoxypropylamine. The reaction can be carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. After the reaction, the product can be purified through recrystallization using ethanol or a similar solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a corrosion inhibitor due to its ability to prevent the corrosion of metals.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-6-11(9-10)14-12(16)13-7-4-8-15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTNRTNWKCWNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-(3-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)


![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)

![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)